

An In-depth Technical Guide to Dibromoacetylene (CAS Number: 624-61-3)

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Compound of Interest

Compound Name: Dibromoacetylene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetylene (C_2Br_2), identified by CAS number 624-61-3, is a highly reactive and versatile chemical compound. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its current and potential applications in organic synthesis and drug discovery. The inherent reactivity of its carbon-carbon triple bond, combined with the presence of two bromine atoms, makes it a valuable precursor for the synthesis of a variety of organic molecules, including potentially bioactive heterocycles. This document aims to serve as a technical resource for researchers and professionals engaged in chemical synthesis and the development of novel therapeutic agents.

Chemical and Physical Properties

Dibromoacetylene, also known by its IUPAC name 1,2-dibromoethyne, is a colorless liquid with a characteristic sweetish odor.^[1] It is highly sensitive to air and can be explosive, necessitating careful handling in an inert atmosphere.^[1] Upon exposure to air, it produces white fumes with an ozone-like smell and is lachrymatory.^[1]

Table 1: Physical and Chemical Properties of **Dibromoacetylene**

Property	Value	Reference(s)
CAS Number	624-61-3	[2]
Molecular Formula	C ₂ Br ₂	[1][3]
Molecular Weight	183.83 g/mol	[1][4]
Appearance	Colorless liquid	[1]
Odor	Sweetish, ozone-like in air	[1]
Melting Point	-16.5 °C	[1]
Boiling Point	76 °C	[5]
IUPAC Name	1,2-dibromoethyne	[3]
SMILES	<chem>C(#CBr)Br</chem>	[4]
InChI	InChI=1S/C2Br2/c3-1-2-4	[4]

Spectroscopic Data

The structural characterization of **dibromoacetylene** is supported by various spectroscopic techniques. Due to its symmetric nature, the ¹H NMR spectrum is not applicable.

Table 2: Spectroscopic Data of **Dibromoacetylene**

Spectrum Type	Key Features	Reference(s)
Infrared (IR)	2185 cm^{-1} (symmetrical $\text{C}\equiv\text{C}$ stretch), 832 cm^{-1} (asymmetrical C-Br stretch), 311 cm^{-1} (bending, Z shape BrCC), 267 cm^{-1} (symmetrical stretch), 167 cm^{-1} (bending, C-shape)	[1]
^{13}C NMR	Data not readily available in searched literature.	
Mass Spectrometry (MS)	Specific fragmentation data not readily available in searched literature.	

Experimental Protocols: Synthesis of Dibromoacetylene

Several methods for the synthesis of **dibromoacetylene** have been reported. The dehydrobromination of 1,1,2-tribromoethylene is a common laboratory-scale preparation.

Synthesis from 1,1,2-Tribromoethylene and Potassium Hydroxide

This method involves the elimination of hydrogen bromide from 1,1,2-tribromoethylene using a strong base.

Experimental Protocol:

Materials:

- 1,1,2-tribromoethylene (26.5 g)
- 82% Potassium hydroxide (10.5 g)
- 95% Ethanol (35-50 g)

- Air-free water
- Nitrogen or Carbon dioxide gas for inert atmosphere

Procedure:[5]

- Place 26.5 g of 1,1,2-tribromoethylene and 10.5 g of 82% potassium hydroxide in a 1-liter separatory funnel equipped with a dropping funnel and a gas inlet/outlet.
- Establish an inert atmosphere by flushing the apparatus with nitrogen gas.
- Slowly add 35-50 g of 95% ethanol to the mixture while cooling the separatory funnel with a stream of water.
- Allow the reaction to proceed for 2 hours.
- After 2 hours, add 400-500 ml of air-free water to the reaction mixture.
- An oily layer of **dibromoacetylene** will separate at the bottom of the funnel.
- Carefully run off the lower oily layer into a flask filled with carbon dioxide.
- Distill the collected liquid under a carbon dioxide atmosphere by heating in an oil bath to 100-120 °C. The boiling point of **dibromoacetylene** is 76 °C.

Other Synthetic Methods

- Reaction of Acetylene with Phenyl Lithium and Bromine: This method involves the formation of lithium acetylide from acetylene and phenyl lithium at low temperatures (-50 °C), followed by reaction with bromine to yield **dibromoacetylene**.^[1]
- Reaction of Acetylene with Sodium Hypobromite: Acetylene can also be reacted with sodium hypobromite (NaOBr) to produce **dibromoacetylene**.^[1]

Chemical Reactivity and Applications in Synthesis

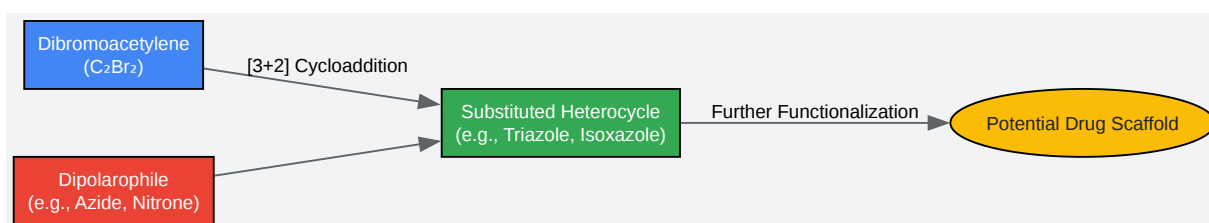
Dibromoacetylene is a highly reactive compound due to the presence of the electron-deficient triple bond and the two bromine leaving groups.

- Spontaneous Ignition and Explosion: It ignites spontaneously in air, producing black sooty smoke and a red flame.[1] It can also explode when heated.[1]
- Oxidation: A slower reaction with oxygen and water yields oxalic acid and hydrobromic acid.[1]
- Addition Reactions: It reacts with hydrogen iodide to form dibromoiodoethylene and with bromine to yield tetrabromoethene.[1]
- Polymerization: **Dibromoacetylene** can be polymerized to poly**dibromoacetylene** using catalysts like titanium tetrachloride and triethylaluminium. The resulting polymer is a black, electrically conducting material.[1]

Role in Organic Synthesis

Dibromoacetylene serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules and heterocycles.[3] Its bifunctional nature allows for sequential or double functionalization.

Heterocyclic compounds are central to drug discovery, with a vast number of pharmaceuticals containing these structural motifs.[6][7] The reactivity of **dibromoacetylene** makes it a potential precursor for the synthesis of various five- and six-membered heterocycles. For instance, cycloaddition reactions are a powerful tool for constructing these ring systems.[8][9] While specific examples detailing the use of **dibromoacetylene** in the synthesis of named drug molecules are not prevalent in the readily available literature, its potential for creating novel heterocyclic scaffolds is significant for medicinal chemists.



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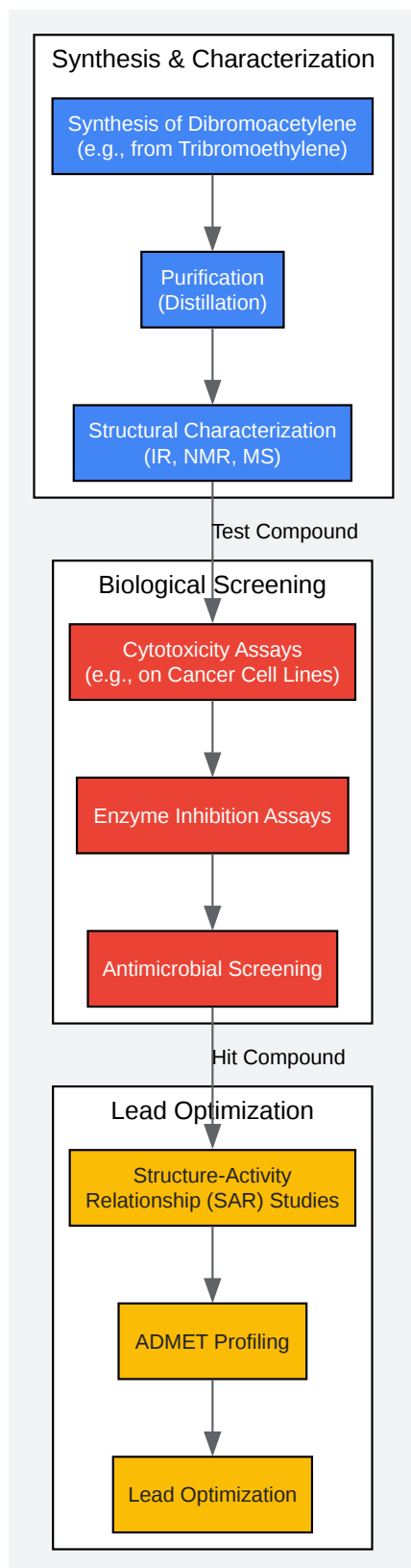
Caption: General scheme for the synthesis of heterocyclic compounds from **dibromoacetylene** via cycloaddition reactions.

Relevance in Drug Development and Biological Activity

The incorporation of halogen atoms, particularly bromine, into organic molecules is a well-established strategy in drug design.^[10] Bromination can influence a molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced therapeutic activity. Halogenated compounds, including acetylenic structures, have been isolated from natural sources like marine organisms and have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer effects.^[11]

While direct studies on the biological activity and specific signaling pathway modulation by **dibromoacetylene** are limited in the public domain, its role as a precursor to potentially bioactive molecules is an active area of interest. The acetylene group itself is a recognized feature in many therapeutic agents, targeting a wide array of proteins.^[11]

Given the known cytotoxicity of some brominated organic acids, it is plausible that **dibromoacetylene** or its metabolites could exhibit cytotoxic effects. For example, bromoacetic acid has been shown to induce DNA damage and modulate the expression of genes involved in DNA repair and cell cycle regulation.^[12] However, specific studies on **dibromoacetylene**'s cytotoxicity and its mechanism of action are needed to confirm this.



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Caption: A potential experimental workflow for the synthesis and biological evaluation of **dibromoacetylene** derivatives.

Safety and Handling

Dibromoacetylene is a hazardous substance that requires strict safety precautions. It is explosive when heated and ignites spontaneously in air.[1] It is also a lachrymator, meaning it causes irritation and tearing of the eyes.[1] All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and behind a safety shield. Appropriate personal protective equipment, including safety goggles, flame-retardant lab coat, and gloves, must be worn.

Conclusion

Dibromoacetylene is a highly reactive and synthetically useful molecule with significant potential in the fields of organic synthesis and medicinal chemistry. While its inherent instability presents handling challenges, its utility as a precursor for complex organic structures, particularly bioactive heterocycles, is noteworthy. Further research into its reactivity, the development of safer handling protocols, and exploration of its biological activities are warranted to fully realize its potential in drug discovery and development. This guide provides a foundational technical overview to aid researchers in their endeavors with this fascinating compound.

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